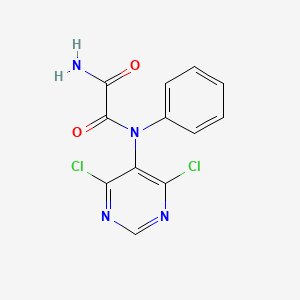
6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with bromine and chlorine atoms on the phenyl ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and chlorinated phenyl derivatives.
Cyclization: The phenyl derivatives undergo cyclization with hydrazine derivatives to form the pyridazinone core.
Reaction Conditions: Common solvents include ethanol or dimethylformamide (DMF), and the reactions are often carried out under reflux conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might target the bromine or chlorine substituents, leading to dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Dehalogenated pyridazinone derivatives.
Substitution: Functionalized pyridazinone compounds with new substituents replacing bromine or chlorine.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action for 6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
6-Phenylpyridazin-3(2H)-one: Lacks the bromine and chlorine substituents.
6-(4-Chlorophenyl)pyridazin-3(2H)-one: Contains only the chlorine substituent.
6-(3-Bromophenyl)pyridazin-3(2H)-one: Contains only the bromine substituent.
Uniqueness
6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific biological targets or alter its physical properties.
特性
CAS番号 |
62902-74-3 |
|---|---|
分子式 |
C10H6BrClN2O |
分子量 |
285.52 g/mol |
IUPAC名 |
3-(3-bromo-4-chlorophenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) |
InChIキー |
ZNTBDXYCXDIVMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NNC(=O)C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)






![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)




![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)
